molecular formula C12H11NO4 B11773779 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B11773779
M. Wt: 233.22 g/mol
InChI Key: NITQDNFOEUURQD-UHFFFAOYSA-N
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Description

    is a heterocyclic compound with the following chemical formula:

    1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: C14H15NO4\text{C}_{14}\text{H}_{15}\text{NO}_4C14​H15​NO4​

    .
  • It contains a quinoline ring system with a carboxylic acid group and a hydroxyl group.
  • The compound’s structure is characterized by a quinolin-2(1H)-one scaffold.
  • It plays a significant role in various scientific applications due to its unique properties.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: May have applications in drug discovery.

      Industry: Potential use in the development of new materials or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent and would require further research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11NO4/c1-2-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17/h3-6,14H,2H2,1H3,(H,16,17)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NITQDNFOEUURQD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H11NO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    233.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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